![molecular formula C16H18N4O2 B2618346 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 1788543-25-8](/img/structure/B2618346.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of imidazo[1,2-b]pyrazole derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
Research has led to the development of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, demonstrating significant antioxidant activities through in vitro tests. These studies highlight the chemical's utility in exploring new coordination complexes with potential antioxidant applications (Chkirate et al., 2019).
Anticonvulsant Activity
Another study synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, revealing their anticonvulsant properties against seizures induced by maximal electroshock. This highlights the compound's potential in the development of new anticonvulsant drugs (Aktürk et al., 2002).
Insecticidal Properties
A study utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's role in developing innovative insecticides (Fadda et al., 2017).
Antimicrobial and Molecular Docking Studies
Pyrazole-imidazole-triazole hybrids have been synthesized, with antimicrobial activity evaluated through molecular docking studies. This demonstrates the compound's applicability in creating new antimicrobial agents (Punia et al., 2021).
Wirkmechanismus
Target of Action
The primary target of the compound 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is PI3Kγ . PI3Kγ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .
Mode of Action
The compound 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide acts by inhibiting PI3Kγ . By inhibiting this enzyme, the compound can interfere with the cellular functions that PI3Kγ is involved in, such as cell growth and survival .
Biochemical Pathways
The inhibition of PI3Kγ by 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide affects various biochemical pathways. These include pathways related to cell growth, proliferation, and survival . The downstream effects of this inhibition can lead to a decrease in these cellular functions, which can be beneficial in the treatment of diseases such as cancer .
Result of Action
The molecular and cellular effects of the action of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide are primarily related to its inhibition of PI3Kγ . This inhibition can lead to a decrease in cell growth and survival, which can be beneficial in the treatment of diseases such as cancer .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is not explicitly mentioned in the available literature
Biochemische Analyse
Biochemical Properties
2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3Kγ, 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can modulate signaling pathways that are crucial for cellular functions.
Cellular Effects
The effects of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the PI3K/Akt signaling pathway . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation .
Molecular Mechanism
At the molecular level, 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PI3Kγ, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K/Akt signaling pathway, resulting in decreased cell survival and proliferation. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its biological activity, leading to sustained effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its biological activity and toxicity, highlighting the importance of understanding its metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . The localization of this compound within cells can influence its biological effects and therapeutic potential .
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-4-2-3-13(11-14)12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZMCMQDUHHYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

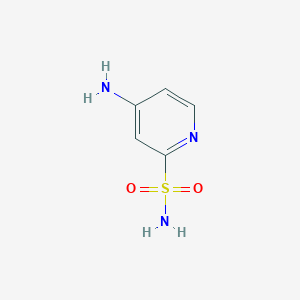
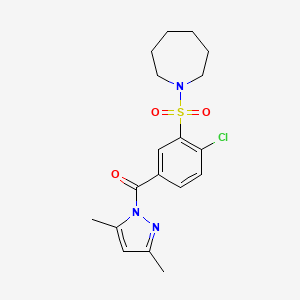
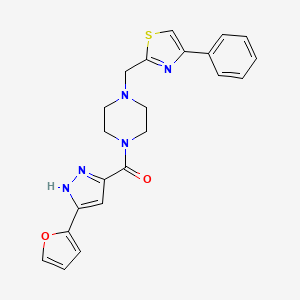
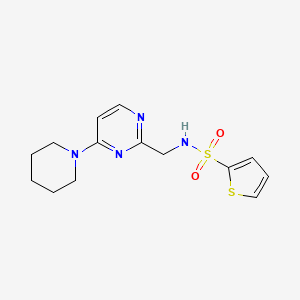

![N~3~-cyclopropyl-6-{3-[(3-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2618274.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2618276.png)
![Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2618277.png)

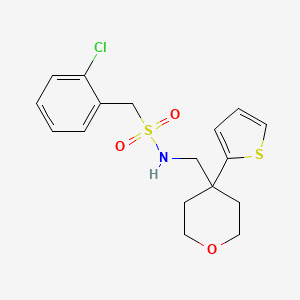

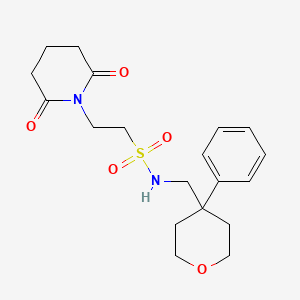

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2618286.png)